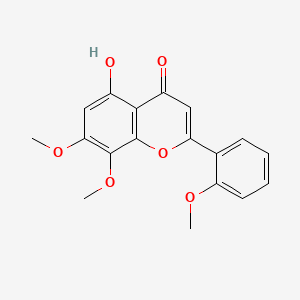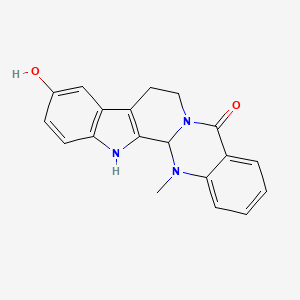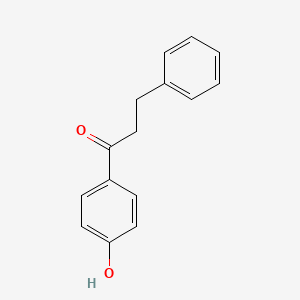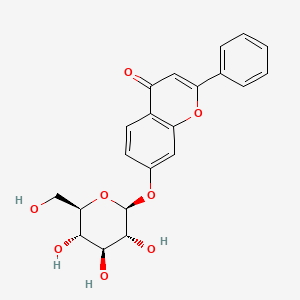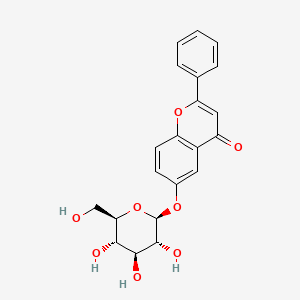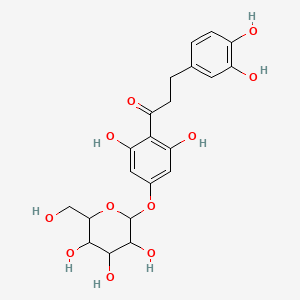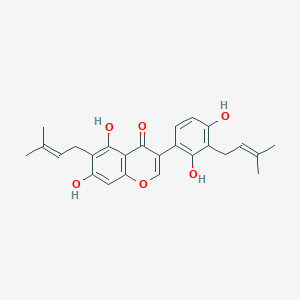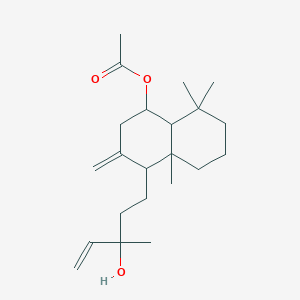
8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch) is a natural product found in Larix gmelinii, Larix kaempferi, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Labdane diterpenes from the stem bark of Larix laricina, a species closely related to Larix decidua, have shown cytotoxic properties. Compounds including 19-acetoxy-13S-hydroxy-8(17),14-labdadiene exhibited moderate cytotoxicity against various cell lines, including A-549, DLD-1, and normal skin fibroblast cell lines, WS1 (Pichette et al., 2006). This suggests potential applications in cancer research and therapy.
Antimicrobial and Antioxidant Properties
Larix decidua bark has been identified as a source of antioxidants and phytoconstituents, which could be useful in cosmetic or nutraceutical products. Phytochemical composition studies using LC-MS methods have revealed the presence of flavonoids, spiro-polyphenols, and procyanidins, indicating the antioxidant potential of this material (Baldan et al., 2017). Additionally, novel diterpenoids isolated from Larix chinensis have shown remarkable in vitro inhibition of Staphylococcus aureus and S. epidermidis, suggesting their use as antibacterial agents (Xue et al., 2004).
Wound Healing Applications
Exudates from Larix decidua have been traditionally used for treating wounds. Recent studies have confirmed the pro-migratory effects of these exudates on keratinocytes in vitro, which is crucial for wound healing. The extracts showed significant activity in re-epithelialization, an important step in the wound-healing process (Goels et al., 2022). This highlights their potential use in developing topical treatments for wound care.
Biochemical Research and Biotechnology Applications
The biochemical properties of Larix decidua have been extensively studied, indicating its relevance in biotechnology. For instance, the transformation of neoandrographolide by Aspergillus niger resulted in products with significant inhibition of nitric oxide production in macrophages, highlighting the potential for anti-inflammatory applications (Chen et al., 2007). Additionally, in vitro studies have evaluated the influence of Larix decidua sawdust extracts on arachidonate metabolism, showing potent inhibition of LTB4 formation, a mediator in inflammatory responses (Pferschy-Wenzig et al., 2008).
Propiedades
Número CAS |
1212190-51-6 |
|---|---|
Fórmula molecular |
C22H36O3 |
Peso molecular |
348.52 |
Nombre IUPAC |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)

